GAT593 -

GAT593

Catalog Number: EVT-1534790
CAS Number:
Molecular Formula: C22H15F3N2O2
Molecular Weight: 396.3692
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GAT593 is a novel CB1R allosteric agonist-positive modulator (ago-PAM), exhibiting augmented allosteric-agonist and PAM activities in neuronal cultures, improved metabolic stability, and enhanced orthosteric agonist binding (CP55940).
Source and Classification

GAT593 was synthesized as part of research aimed at understanding and manipulating cannabinoid receptor activity. It belongs to a class of compounds known for their potential therapeutic applications in treating conditions such as epilepsy and other neuropsychiatric disorders. The compound is specifically designed to interact with the cannabinoid receptor type 1, which plays a crucial role in various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of GAT593 follows established protocols that involve multi-step organic reactions. It is derived from GAT211, a precursor compound, through methods that include fluorination to enhance its pharmacological properties. The synthesis process typically involves:

  • Starting Materials: Utilizing indole derivatives and other organic reagents.
  • Reagents: Commonly used reagents include tri-fluorinated compounds to modify the molecular structure effectively.
  • Techniques: Techniques such as microwave-assisted synthesis and high-performance liquid chromatography are employed to optimize yields and purity.

The detailed synthetic pathway can be referenced in studies where GAT593 was synthesized alongside its analogs, demonstrating significant improvements in activity compared to earlier compounds like GAT211 .

Molecular Structure Analysis

Structure and Data

GAT593 features a complex molecular structure characterized by its tri-fluorinated indole framework. The structural formula includes:

  • Core Structure: An indole ring system modified with fluorine atoms.
  • Functional Groups: Various substituents that enhance binding affinity and selectivity for cannabinoid receptors.

The molecular weight, exact chemical formula, and stereochemical configuration are critical for understanding its interaction with biological targets. Detailed structural data can be found in chemical databases and publications focused on cannabinoid receptor research .

Chemical Reactions Analysis

Reactions and Technical Details

GAT593 undergoes several chemical reactions that are essential for its activity as a positive allosteric modulator. These reactions include:

  • Binding Interactions: GAT593 binds to the allosteric site of the cannabinoid receptor type 1, facilitating enhanced signaling in response to endogenous cannabinoids.
  • Biochemical Assays: In vitro assays demonstrate how GAT593 modulates receptor activity by altering downstream signaling pathways, such as cAMP production and β-arrestin recruitment.

The compound's reactivity profile indicates a robust interaction with target receptors, which is crucial for its therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action of GAT593 involves modulation of the cannabinoid receptor type 1 signaling pathways. Key aspects include:

  • Allosteric Modulation: By binding to an allosteric site, GAT593 alters the conformation of the receptor, enhancing its responsiveness to orthosteric agonists like Δ9-tetrahydrocannabinol.
  • Signal Amplification: This modulation leads to increased intracellular signaling events, such as enhanced calcium influx and altered neurotransmitter release.

Research indicates that GAT593 exhibits unique pharmacological profiles compared to traditional agonists, potentially reducing side effects associated with direct receptor activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GAT593 possesses several notable physical and chemical properties:

  • Solubility: It demonstrates solubility in organic solvents commonly used in biochemical assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo studies.
  • Molecular Characteristics: Its tri-fluorinated structure contributes to its lipophilicity, affecting its distribution in biological systems.

Quantitative data regarding melting point, boiling point, and spectral properties (NMR, IR) are essential for characterizing this compound accurately .

Applications

Scientific Uses

GAT593 has significant potential applications in scientific research and pharmacology:

  • Neurological Research: It is being investigated for its effects on neurological disorders such as epilepsy, particularly in models like Genetic Absence Epilepsy Rats from Strasbourg.
  • Therapeutic Development: As a positive allosteric modulator, GAT593 may offer new avenues for developing treatments with fewer side effects compared to traditional cannabinoid therapies.

The ongoing research into GAT593 underscores its importance in advancing our understanding of cannabinoid pharmacology and developing innovative therapeutic strategies .

Introduction to Cannabinoid Receptor Pharmacology

Endocannabinoid System (ECS) Overview

The Endocannabinoid System (ECS) is a ubiquitous lipid signaling network comprising endogenous ligands (e.g., anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), synthesizing/degrading enzymes, and two primary G protein-coupled receptors (GPCRs): cannabinoid type-1 (CB1R) and type-2 (CB2R) [2] [9]. CB1R is predominantly expressed in the central nervous system (CNS), particularly in presynaptic terminals of the hippocampus, cortex, basal ganglia, and cerebellum. In contrast, CB2R is primarily localized to peripheral immune tissues [9]. The ECS regulates physiological processes including neurotransmission, pain perception, energy metabolism, and immune responses through retrograde signaling. Upon neuronal activation, postsynaptic cells release endocannabinoids, which bind presynaptic CB1R to inhibit voltage-gated calcium channels and reduce neurotransmitter release (e.g., GABA or glutamate) [2] [9].

Table 1: Core Components of the Endocannabinoid System

ComponentKey ElementsPrimary LocalizationMajor Functions
ReceptorsCB1R, CB2RCNS (CB1R), Immune cells (CB2R)Neurotransmission modulation, Immune regulation
EndocannabinoidsAEA, 2-AGSynthesized on-demandRetrograde synaptic signaling
EnzymesFAAH (AEA degradation), MAGL (2-AG degradation)Intracellular compartmentsTermination of endocannabinoid signaling

Role of CB1R in Neurological and Immune Modulation

CB1R activation exerts multifaceted effects on neurological and immune pathways. In the CNS, CB1R couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cAMP production. This suppresses presynaptic calcium influx while activating inwardly rectifying potassium channels, ultimately dampening neuronal excitability and synaptic transmission [2] [9]. In epilepsy models, thalamocortical hyperexcitability underlies absence seizures characterized by spike-and-wave discharges (SWDs). Here, CB1R modulates excitatory/inhibitory balance in cortical layers 5/6 and thalamic nuclei, positioning it as a target for seizure control [2] [6].

Beyond neurology, CB1R is expressed in peripheral immune cells (e.g., macrophages and microglia), though at lower densities than CB2R. Its activation regulates cytokine release (e.g., reduced TNF-α and IL-6) and immune cell migration, implicating it in neuroinflammatory disorders [9]. Genetic studies reveal CB1R polymorphisms linked to altered receptor density and disease susceptibility, such as the CNR1 gene variant rs2023239, associated with enhanced CB1R activity in epilepsy [9].

Therapeutic Potential of CB1R Allosteric Modulators

Orthosteric CB1R agonists (e.g., THC) induce psychoactive effects and receptor desensitization, limiting clinical utility [2]. Allosteric modulators offer a refined approach: they bind topographically distinct sites to fine-tune receptor activity without intrinsic activation. Positive allosteric modulators (PAMs) enhance endocannabinoid efficacy, while ago-PAMs combine PAM activity with allosteric agonist effects [2] [5] [10]. Key advantages include:

  • Probe Dependence: Effects vary with endogenous ligand concentrations (e.g., greater modulation during elevated 2-AG in seizures) [10].
  • Biased Signaling: Selective amplification of therapeutic pathways (e.g., Gαi/o over β-arrestin) to reduce adverse effects [5] [7].
  • Spatiotemporal Specificity: Preserve physiological endocannabinoid tone while augmenting deficient signaling [10].

GAT593 exemplifies this class, showing promise in preclinical epilepsy models. In Genetic Absence Epilepsy Rats from Strasbourg (GAERS), systemic GAT593 (10 mg/kg) reduced SWD duration by 34% via CB1R-dependent thalamocortical modulation [2] [3] [6].

Table 2: Properties of Select CB1R Allosteric Modulators

CompoundChemical FeaturesPotency vs. GAT211Functional ActivityKey Therapeutic Effects
GAT593Tri-fluorinated 2-phenylindole derivative10-fold increaseAgo-PAM (Gαi/o-biased)34% reduction in SWDs (epilepsy)
GAT591Structural analog of GAT59310-fold increaseAgo-PAM (Gαi/o-biased)36% reduction in SWDs (epilepsy)
GAT229(S)-enantiomer of racemic GAT211BaselinePure PAMModest SWD reduction
GAT1667R-enantiomer of GAT593>10-fold increaseAgo-PAMEnhanced in vivo efficacy

Properties

Product Name

GAT593

IUPAC Name

7-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole

Molecular Formula

C22H15F3N2O2

Molecular Weight

396.3692

InChI

InChI=1S/C22H15F3N2O2/c23-14-6-3-5-13(11-14)21-20(16-8-4-10-19(25)22(16)26-21)17(12-27(28)29)15-7-1-2-9-18(15)24/h1-11,17,26H,12H2

InChI Key

HTKWVAWIVNAHFB-UHFFFAOYSA-N

SMILES

O=[N+](CC(C1=C(C2=CC=CC(F)=C2)NC3=C1C=CC=C3F)C4=CC=CC=C4F)[O-]

Solubility

Soluble in DMSO

Synonyms

GAT593; GAT-593; GAT 593

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.